molecular formula C25H28O6 B1228407 Dihydromunduletone CAS No. 674786-20-0

Dihydromunduletone

Cat. No.: B1228407
CAS No.: 674786-20-0
M. Wt: 424.5 g/mol
InChI Key: RMVZECFNOTWEKD-UHFFFAOYSA-N
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Description

Dihydromunduletone is a rotenoid derivative known for its role as an antagonist of adhesion G protein-coupled receptors (aGPCRs). It has been identified as a selective inhibitor of GPR56 and GPR114, which are receptors involved in various cellular processes, including development and tissue maintenance .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dihydromunduletone involves several steps, starting from the appropriate rotenoid precursor. The process typically includes:

    Oxidation: The precursor undergoes oxidation to introduce necessary functional groups.

    Reduction: Subsequent reduction steps are employed to achieve the desired stereochemistry.

    Cyclization: The intermediate compounds are cyclized to form the rotenoid structure.

    Purification: The final product is purified using chromatographic techniques to ensure high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving automated systems for reaction monitoring and control. The use of high-pressure liquid chromatography (HPLC) is common for the purification of the compound .

Chemical Reactions Analysis

Types of Reactions: Dihydromunduletone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form more reactive intermediates.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: It can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate or chromium trioxide.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like chlorine or bromine.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

Dihydromunduletone has a wide range of applications in scientific research:

Mechanism of Action

Dihydromunduletone exerts its effects by antagonizing the activity of GPR56 and GPR114. It binds to these receptors and inhibits their activation by tethered peptide agonists. This inhibition prevents the downstream signaling pathways that are typically activated by these receptors, thereby modulating cellular responses .

Comparison with Similar Compounds

    3-α-Acetoxydihydrodeoxygedunin: A partial agonist for GPR114 and GPR56.

    Synaptamide: An endogenous ligand with potential therapeutic applications.

Uniqueness of Dihydromunduletone: this compound is unique in its selective inhibition of GPR56 and GPR114, making it a valuable tool for studying these receptors. Unlike other compounds, it does not inhibit GPR110 or class A GPCRs, highlighting its specificity and potential for targeted therapeutic applications .

Properties

IUPAC Name

1-(3,7-dihydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl)-2-(5-methoxy-2,2-dimethylchromen-6-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O6/c1-24(2)9-8-16-20(30-24)7-6-14(23(16)29-5)11-18(26)17-10-15-12-22(28)25(3,4)31-21(15)13-19(17)27/h6-10,13,22,27-28H,11-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMVZECFNOTWEKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=CC(=C2OC)CC(=O)C3=C(C=C4C(=C3)CC(C(O4)(C)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101346785
Record name Dihydromunduletone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101346785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

674786-20-0
Record name Dihydromunduletone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101346785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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